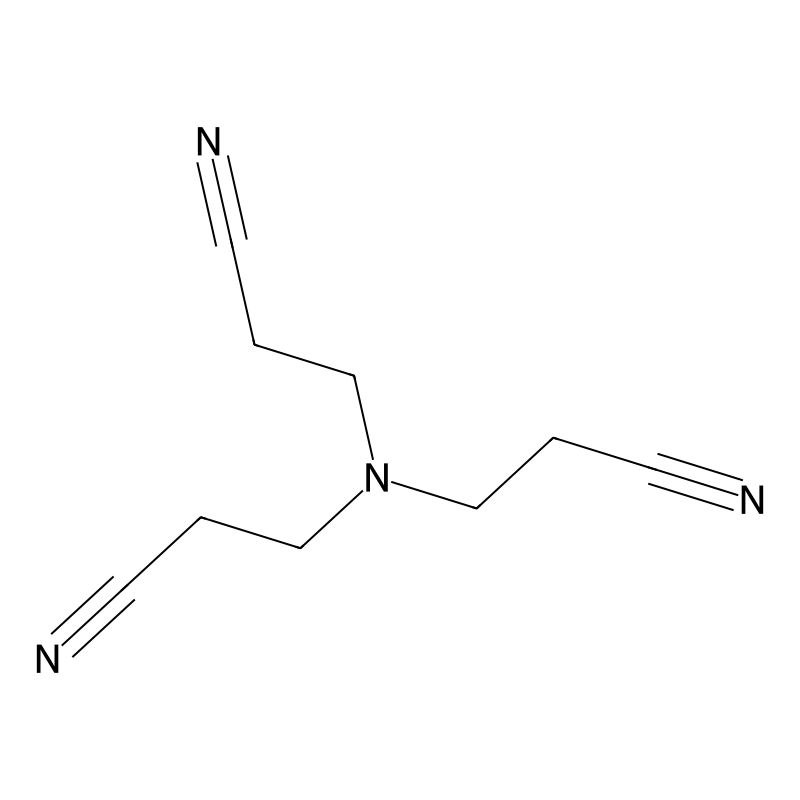

Tris(2-cyanoethyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

- Building block for complex molecules: TCEA serves as a crucial building block for synthesizing various complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials []. Its reactive nitrile groups readily participate in various chemical reactions, allowing for the creation of diverse molecular structures.

- Precursor for catalysts: TCEA can be transformed into specific catalysts used in various organic reactions. These catalysts facilitate efficient chemical transformations, playing a vital role in research and development of new synthetic methods [].

Catalysis

- Ligand for metal catalysts: TCEA's ability to form strong bonds with metal centers makes it a valuable ligand for metal catalysts. These catalysts are crucial for numerous organic transformations, accelerating reaction rates and improving reaction efficiency [].

- Organocatalysis: TCEA can act as an organocatalyst in certain reactions, promoting chemical transformations without the need for metal catalysts. This approach offers advantages such as being environmentally friendly and readily accessible [].

Drug Discovery

Tris(2-cyanoethyl)amine is a nitrogen-containing organic compound characterized by its three cyanoethyl functional groups attached to a central nitrogen atom. Its chemical formula is and it is often represented as . This compound is notable for its role in various

While specific biological activities of tris(2-cyanoethyl)amine are not extensively documented, its structural characteristics suggest potential interactions with biological systems. The presence of cyano groups may impart toxicity, as indicated by safety data that classify it as toxic if ingested or inhaled, and capable of causing severe skin burns and eye damage . Further studies would be necessary to elucidate any pharmacological properties or biological mechanisms involved.

Tris(2-cyanoethyl)amine can be synthesized through various methods, including:

- Direct Alkylation: The reaction of ammonia or primary amines with 2-cyanoethyl halides.

- Cobalt-Catalyzed Electrophilic Amination: A method involving the use of cobalt catalysts to facilitate the addition of cyanoethyl groups to an amine precursor .

The reaction conditions, such as temperature and time, are crucial for optimizing yield and purity, typically requiring 2 to 20 hours depending on the specific protocol used .

Tris(2-cyanoethyl)amine finds applications in several fields:

- Organic Synthesis: It serves as a building block for synthesizing various nitrogen-containing compounds, particularly tertiary amines.

- Materials Science: Its derivatives may be utilized in the development of polymers or other materials due to their unique chemical properties.

- Chemical Research: It is often used in laboratories for studying reaction mechanisms involving nitrogen compounds.

Interaction studies involving tris(2-cyanoethyl)amine have primarily focused on its reactivity in synthetic chemistry rather than biological interactions. Its ability to form quaternary ammonium salts during reactions indicates that it can participate in complexation and coordination chemistry, which may have implications for catalysis and material design .

Tris(2-cyanoethyl)amine shares structural similarities with several other nitrogen-containing compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tris(2-hydroxyethyl)amine | N(CH₂CH₂OH)₃ | Hydroxy groups provide different reactivity profiles. |

| Triethylamine | N(CH₂CH₃)₃ | Lacks cyano groups; primarily used as a base. |

| Trimethylamine | N(CH₃)₃ | Simple structure; widely used in organic synthesis. |

| N,N,N',N'-Tetraethylethylenediamine | N(CH₂CH₃)₄(NH₂) | Contains amine functionality; different reactivity. |

Tris(2-cyanoethyl)amine's unique feature lies in its three cyanoethyl groups, which confer distinct chemical properties and reactivity compared to these similar compounds. The presence of cyano groups allows for specific interactions that are not possible with other amine derivatives, making it particularly valuable in synthetic applications.

Structural and Molecular Characteristics

Tris(2-cyanoethyl)amine features a central tertiary nitrogen atom bonded to three 2-cyanoethyl (–CH₂CH₂CN) groups. This arrangement creates a tripodal geometry, enabling diverse binding modes in coordination chemistry. Key molecular properties include:

Synonyms:

The compound’s crystal structure (orthorhombic, space group Pna2₁) reveals a conformation where all three cyano groups orient in the same direction, enhancing its ligand potential .

Molecular Architecture

Cyano Group Orientation and Conformational Analysis

Tris(2-cyanoethyl)amine exhibits a distinctive molecular architecture characterized by the specific orientation of its cyano groups. X-ray crystallographic studies have revealed that the three cyanoethyl groups adopt a conformation where all cyano groups are oriented in the same direction, creating a unique molecular geometry [1] [2]. This conformational preference represents a significant structural feature that distinguishes this compound from other similar tertiary amines.

The crystallographic analysis demonstrates that the three cyanoethyl substituents arrange themselves in a manner that provides optimal spatial distribution while maintaining the preferential orientation of the electronegative cyano groups [1]. The conformational analysis reveals specific bond lengths and angles that contribute to this preferred arrangement. The central nitrogen atom exhibits bond lengths of 1.4473(18) Å, 1.4600(19) Å, and 1.4624(15) Å to the three attached carbon atoms, indicating relatively uniform bonding characteristics [1].

The cyano groups maintain consistent triple bond lengths averaging approximately 1.135 Å, which is typical for carbon-nitrogen triple bonds [1]. The conformational stability is further supported by the bond angles at the central nitrogen atom, which measure 115.03(11)°, 113.25(10)°, and 111.51(12)°, approximating tetrahedral geometry while accommodating the steric requirements of the three cyanoethyl substituents [1].

Tripodal Ligand Geometry

The molecular structure of tris(2-cyanoethyl)amine demonstrates characteristics consistent with tripodal ligand geometry. The uniform orientation of the cyano groups in the same direction suggests that the compound may function as a potential tripodal ligand [1] [2]. This geometry is particularly significant in coordination chemistry, where tripodal ligands are valued for their ability to provide three-dimensional coordination environments.

The tripodal nature of the molecule is evidenced by the approximate C3 symmetry around the central nitrogen atom. The three cyanoethyl arms extend outward from the central nitrogen, creating a three-dimensional molecular framework that can potentially coordinate with metal centers [1]. This geometric arrangement is reminiscent of other well-known tripodal ligands, such as tris(2-aminoethyl)amine, which is extensively used in coordination chemistry [3] [4].

The spatial arrangement of the cyano groups provides multiple potential binding sites for metal coordination. The nitrogen atoms of the cyano groups, being Lewis bases, can participate in coordination bonding, while the overall molecular geometry allows for the formation of chelate complexes with appropriate metal centers [1]. This tripodal ligand geometry represents a key structural feature that contributes to the compound's potential applications in coordination chemistry and materials science.

Thermophysical Characteristics

Melting and Boiling Points

Tris(2-cyanoethyl)amine exhibits well-defined thermal transition properties that are consistent with its molecular structure and intermolecular interactions. The compound has a melting point range of 59.0 to 62.0°C, with most reliable sources reporting a value of approximately 60°C [5] [6] [7] [8] [9]. This relatively low melting point is characteristic of organic compounds with moderate molecular weight and limited intermolecular hydrogen bonding capabilities.

The boiling point of tris(2-cyanoethyl)amine is reported as 140°C at reduced pressure (10 mmHg or 1.33 kPa) [5] [7] [8] [9]. This reduced pressure boiling point indicates that the compound has a relatively high boiling point under normal atmospheric conditions, which would be significantly higher than 140°C. The elevated boiling point can be attributed to the presence of multiple polar cyano groups that contribute to dipole-dipole interactions between molecules, as well as the relatively high molecular weight of 176.22 g/mol [5] [9].

The thermal stability of the compound is evidenced by its ability to be distilled under reduced pressure without decomposition. The difference between the melting point and boiling point provides a substantial liquid range, which is advantageous for various synthetic applications and purification processes [10] [9].

Solubility Profiles

The solubility characteristics of tris(2-cyanoethyl)amine are primarily determined by the presence of multiple cyano groups and the tertiary amine nitrogen center. The compound demonstrates good solubility in methanol, with sources indicating that it dissolves to produce an almost transparent solution [6] [7] [9]. This solubility in methanol is attributed to the polar nature of the cyano groups, which can form favorable interactions with the hydroxyl groups of methanol molecules.

The presence of three cyano groups significantly influences the compound's solubility profile by providing multiple sites for dipole-dipole interactions and potential hydrogen bonding with protic solvents. The tertiary amine nitrogen, while not participating in hydrogen bonding as a donor, can act as a hydrogen bond acceptor, further enhancing solubility in polar protic solvents [5].

The compound's solubility in other organic solvents is expected to follow patterns similar to other nitrile-containing compounds, with good solubility in polar aprotic solvents such as acetonitrile, dimethyl sulfoxide, and dimethylformamide. The limited water solubility is anticipated due to the hydrophobic nature of the ethyl chains and the predominantly organic character of the molecule [5] [10].

Density and Phase Behavior

The density of tris(2-cyanoethyl)amine has been determined through both experimental measurement and theoretical calculation. The predicted density is 1.071 ± 0.06 g/cm³ at standard conditions [5] [7]. This value is consistent with organic compounds of similar molecular weight and structure, falling within the typical range for organic nitriles and tertiary amines.

The crystallographic analysis provides additional density information, with the calculated density from X-ray diffraction data being 1.162 Mg/m³ (equivalent to 1.162 g/cm³) [1]. This crystalline density is slightly higher than the predicted bulk density, which is expected since crystalline materials typically exhibit higher packing efficiency compared to amorphous or liquid phases.

The compound exists as a solid at room temperature (20°C), appearing as white to almost white powder or crystalline material [6] [7] [9]. The crystal habit is described as block-like, and the crystals are colorless when viewed individually [1]. The phase behavior indicates that the compound undergoes a solid-to-liquid transition at its melting point without any reported solid-solid phase transitions in the temperature range studied.

The orthorhombic crystal system with space group Pna2₁ provides insight into the molecular packing arrangement in the solid state [1]. The unit cell parameters are a = 8.1341(12) Å, b = 13.4171(19) Å, and c = 9.2291(14) Å, with a unit cell volume of 1007.2(3) ų containing four molecules (Z = 4) [1]. This crystallographic information is essential for understanding the solid-state properties and potential polymorphic behavior of the compound.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Corrosive;Acute Toxic